N-(1-methyl-5-oxopyrrolidin-3-yl)-4-propylbenzenesulfonamide
Description
N-(1-methyl-5-oxopyrrolidin-3-yl)-4-propylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a pyrrolidinone ring, a propyl group, and a benzenesulfonamide moiety
Properties
IUPAC Name |
N-(1-methyl-5-oxopyrrolidin-3-yl)-4-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-4-11-5-7-13(8-6-11)20(18,19)15-12-9-14(17)16(2)10-12/h5-8,12,15H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVYNVJYNNBKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-5-oxopyrrolidin-3-yl)-4-propylbenzenesulfonamide typically involves the reaction of 1-methyl-5-oxopyrrolidine with 4-propylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction is usually conducted under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and consistency of the production process. Additionally, purification techniques, such as recrystallization or chromatography, are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-5-oxopyrrolidin-3-yl)-4-propylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various sulfonamide derivatives with different functional groups.
Scientific Research Applications
N-(1-methyl-5-oxopyrrolidin-3-yl)-4-propylbenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anti-inflammatory properties.
Biological Research: It is used as a tool compound to study enzyme inhibition and protein interactions.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-methyl-5-oxopyrrolidin-3-yl)-4-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the compound may interact with cellular pathways, modulating biological processes and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenylthiazole-4-carboxamide
- Benzyl N-(1-methyl-5-oxopyrrolidin-3-yl)carbamate
Uniqueness
N-(1-methyl-5-oxopyrrolidin-3-yl)-4-propylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Biological Activity
N-(1-methyl-5-oxopyrrolidin-3-yl)-4-propylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological mechanisms, and research findings associated with this compound.
Chemical Structure and Synthesis
This compound features a pyrrolidinone ring, a propyl group, and a benzenesulfonamide moiety. The synthesis typically involves the reaction of 1-methyl-5-oxopyrrolidine with 4-propylbenzenesulfonyl chloride in the presence of a base like triethylamine under controlled conditions to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to enzyme inhibition. This mechanism is crucial for its potential applications in treating various diseases.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while demonstrating weaker effects against other strains .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential. It has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is vital in the context of neurodegenerative diseases. In studies, several derivatives demonstrated strong inhibitory activity against urease, with IC50 values significantly lower than those of standard reference compounds .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
Binding Interactions
Fluorescence measurements have been employed to study the binding interactions of this compound with bovine serum albumin (BSA), indicating its potential pharmacological effectiveness through protein-drug interactions .
Future Directions
The ongoing research into this compound suggests that it could serve as a lead compound in drug development. Its dual action as an antibacterial agent and enzyme inhibitor opens avenues for further exploration in treating infections and neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
